molecular formula C7H5BrF2N2O3 B8168521 6-Bromo-3-(2,2-difluoroethoxy)-2-nitropyridine

6-Bromo-3-(2,2-difluoroethoxy)-2-nitropyridine

Cat. No.: B8168521
M. Wt: 283.03 g/mol
InChI Key: YMSCQOFRWWZCPC-UHFFFAOYSA-N
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Description

6-Bromo-3-(2,2-difluoroethoxy)-2-nitropyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N This particular compound is characterized by the presence of a bromine atom at the 6th position, a 2,2-difluoroethoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2,2-difluoroethoxy)-2-nitropyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the 2,2-difluoroethoxy group and the nitro group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The introduction of the 2,2-difluoroethoxy group can be achieved through nucleophilic substitution reactions using reagents like 2,2-difluoroethanol and a suitable base. The nitration step typically involves the use of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2,2-difluoroethoxy)-2-nitropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Reduction Reactions: Formation of 6-Bromo-3-(2,2-difluoroethoxy)-2-aminopyridine.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

6-Bromo-3-(2,2-difluoroethoxy)-2-nitropyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2,2-difluoroethoxy)-2-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine and difluoroethoxy groups may influence its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloro-2-(2,2-difluoroethoxy)pyridine
  • 6-Bromo-3-(2,2-difluoroethoxy)-2-aminopyridine
  • 6-Bromo-3-(2,2-difluoroethoxy)-2-methylpyridine

Uniqueness

6-Bromo-3-(2,2-difluoroethoxy)-2-nitropyridine is unique due to the specific combination of functional groups that confer distinct chemical properties and reactivity. The presence of both bromine and nitro groups on the pyridine ring makes it a versatile intermediate for further chemical modifications. Additionally, the difluoroethoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-bromo-3-(2,2-difluoroethoxy)-2-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2N2O3/c8-5-2-1-4(15-3-6(9)10)7(11-5)12(13)14/h1-2,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSCQOFRWWZCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCC(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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